Butane-1,4-diol; 2-propenoic acid
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Overview
Description
1,4-Butanediol diacrylate is a chemical compound with the formula C12H18O4 and CAS registry number 1070-70-8 . It is commonly used in the production of coatings, adhesives, and sealants . This colorless liquid is characterized by its two acrylate functional groups attached to a 1,4-butanediol backbone . It is a reactive monomer that undergoes polymerization to form crosslinked networks, providing excellent mechanical and chemical resistance properties .
Preparation Methods
1,4-Butanediol diacrylate can be synthesized through various methods. One common method involves the esterification of 1,4-butanediol with acrylic acid in the presence of a catalyst and a polymerization inhibitor . The reaction is typically carried out at temperatures between 70-90°C for 20-40 minutes, followed by further heating for 3-4 hours . The mixture is then washed with soda water solution and sodium chloride water solution to extract the upper organic phase, which is then separated from the solvent to obtain the final product . This method is known for its simplicity, high yield, and low production of by-products .
Chemical Reactions Analysis
1,4-Butanediol diacrylate undergoes various chemical reactions, primarily due to its acrylate functional groups. These reactions include:
Polymerization: It undergoes photopolymerization initiated by UV radiation, forming crosslinked networks.
Esterification: It can react with alcohols and amines to form esters and amides.
Hydrolysis: It can be hydrolyzed to form 1,4-butanediol and acrylic acid.
Common reagents used in these reactions include UV initiators for polymerization and acids or bases for esterification and hydrolysis . The major products formed from these reactions are crosslinked polymers, esters, and amides .
Scientific Research Applications
1,4-Butanediol diacrylate has a wide range of scientific research applications:
Chemistry: It is used as a crosslinking agent in the synthesis of polymers and nanomaterials.
Biology: It is used in the preparation of hydrogels for tissue engineering and drug delivery systems.
Medicine: It is used in the development of dental composites and intraocular lenses.
Industry: It is used in the formulation of UV-curable coatings, adhesives, and inks.
Mechanism of Action
The primary mechanism of action of 1,4-butanediol diacrylate involves its ability to undergo polymerization and form crosslinked networks . This process is initiated by UV radiation, which activates the acrylate groups, leading to the formation of covalent bonds between the monomer units . This results in the formation of a stable, flexible, and elastic polymer network .
Comparison with Similar Compounds
1,4-Butanediol diacrylate can be compared with other similar compounds such as:
1,4-Butanediol dimethacrylate: Similar in structure but with methacrylate groups instead of acrylate groups.
1,6-Hexanediol diacrylate: Similar in function but with a longer carbon chain, providing different mechanical properties to the resulting polymers.
Trimethylolpropane triacrylate: Contains three acrylate groups, leading to a higher degree of crosslinking and different mechanical properties.
1,4-Butanediol diacrylate is unique due to its balance of flexibility, low viscosity, and excellent mechanical and chemical resistance properties .
Properties
Molecular Formula |
C10H18O6 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
butane-1,4-diol;prop-2-enoic acid |
InChI |
InChI=1S/C4H10O2.2C3H4O2/c5-3-1-2-4-6;2*1-2-3(4)5/h5-6H,1-4H2;2*2H,1H2,(H,4,5) |
InChI Key |
OASGATRVPUDXHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.C(CCO)CO |
Origin of Product |
United States |
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